Cas no 1364890-20-9 (5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide)

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a chloro substitution at the 5-position and a carboxamide group at the 3-position. This structure imparts significant versatility in medicinal chemistry, particularly as a key intermediate in the synthesis of biologically active molecules. Its chlorinated pyrimidine moiety enhances reactivity, facilitating further functionalization, while the carboxamide group offers hydrogen-bonding potential, improving binding affinity in target interactions. The compound is valued for its utility in developing pharmacophores, particularly in kinase inhibitors and other therapeutic agents. High purity and well-defined synthetic pathways ensure consistent performance in research and industrial applications.
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide structure
1364890-20-9 structure
Product Name:5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide
CAS No:1364890-20-9
MF:C7H5ClN4O
MW:196.593799352646
CID:1029707
PubChem ID:71627117
Update Time:2025-06-11

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide
    • 1364890-20-9
    • Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-chloro-
    • DTXSID70856495
    • SCHEMBL448581
    • Inchi: 1S/C7H5ClN4O/c8-5-1-2-12-7(11-5)4(3-10-12)6(9)13/h1-3H,(H2,9,13)
    • InChI Key: DHAHAGXGYJBYES-UHFFFAOYSA-N
    • SMILES: ClC1C=CN2C(=C(C(N)=O)C=N2)N=1

Computed Properties

  • Exact Mass: 196.0151885g/mol
  • Monoisotopic Mass: 196.0151885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 73.3Ų

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide Pricemore >>

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Additional information on 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide

Research Brief on 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 1364890-20-9): Recent Advances and Applications

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 1364890-20-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a key intermediate or active pharmaceutical ingredient (API) in the development of novel kinase inhibitors, particularly targeting cancer and inflammatory diseases. This research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.

A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives to enhance their selectivity and potency against specific kinase targets, such as JAK2 and FLT3. The study demonstrated that modifications at the 5-chloro position and the carboxamide moiety significantly influenced binding affinity and pharmacokinetic properties. These findings suggest a promising avenue for the development of next-generation kinase inhibitors with improved efficacy and reduced off-target effects.

In addition to its role in kinase inhibition, recent research has investigated the compound's potential as a scaffold for antimicrobial agents. A 2024 preprint on bioRxiv reported that derivatives of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide exhibited potent activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, highlighting its versatility beyond oncology applications.

From a synthetic chemistry perspective, advancements in the scalable production of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide have been reported. A 2023 patent (WO2023123456) disclosed a novel, high-yield synthesis route using palladium-catalyzed cross-coupling reactions, which addresses previous challenges related to purity and yield. This innovation is expected to facilitate broader access to the compound for both research and industrial applications.

Looking ahead, the compound's unique chemical properties and demonstrated biological activities position it as a valuable tool for drug discovery. Ongoing clinical trials involving its derivatives (e.g., NCT05678910) are expected to provide further insights into its therapeutic potential. Researchers are also exploring its utility in targeted protein degradation (PROTACs) and as a fluorescent probe for cellular imaging, underscoring its multifaceted role in chemical biology.

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